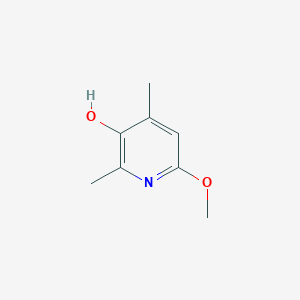![molecular formula C17H17NO4 B1312749 Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- CAS No. 71922-59-3](/img/structure/B1312749.png)
Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)-
Vue d'ensemble
Description
Applications De Recherche Scientifique
Biosynthesis of Hemoglobin : Glycine has been studied for its role in the biosynthesis of hemoglobin. Isotopic studies show that glycine is incorporated into hemoglobin, revealing differences in the distribution of the isotope between the pigment and protein portions of the molecule. This suggests a significant role of glycine in hemoglobin biosynthesis and its potential implications in medical research (Grinstein, Kamen, & Moore, 1949).
Synthesis of Angiotensin Converting Enzyme Inhibitors : Glycine derivatives have been used in the synthesis of new potent angiotensin converting enzyme inhibitors. This application is significant in the field of cardiovascular drug research (Watanabe, Tada, Itoh, & Hayashi, 1987).
Anticonvulsant Properties : Studies have found that N-(benzyloxycarbonyl)glycine and its derivatives exhibit anticonvulsant activities. This is crucial for the development of new treatments for seizure disorders (Geurts, Poupaert, Scriba, & Lambert, 1998).
Chemical Interactions and Molecular Structures : Research on glycine derivatives with squaric acid helps in understanding the molecular interactions and hydrogen bonding systems. Such studies are vital in the field of molecular chemistry and drug design (Anioła, Dega-Szafran, Katrusiak, & Szafran, 2014).
Aza-Wittig Rearrangements in Organic Synthesis : Glycine methyl ester derivatives have been studied for their role in aza-Wittig rearrangements. This is significant for the synthesis of N-aryl phenylalanine methyl ester derivatives and amino alcohol products, highlighting its importance in organic synthesis and pharmaceutical chemistry (Everett & Wolfe, 2015).
Glycine Turnover and Metabolism Studies : Studies on glycine turnover and its role in human metabolism, including its involvement in purine synthesis and as a component of glutathione, are crucial for understanding its metabolic functions and implications in nutritional science and metabolic diseases (Lamers, Williamson, Gilbert, Stacpoole, & Gregory, 2007).
Role in Hepatic Ischemia-Reperfusion Injury : Glycine has been studied for its potential role in modulating ischemia-reperfusion injury, particularly in the liver. This research is significant for developing new therapeutic strategies in transplant medicine and hepatic surgeries (Habib, Hodgson, & Davidson, 2006).
Propriétés
IUPAC Name |
2-[benzyl(phenylmethoxycarbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(20)12-18(11-14-7-3-1-4-8-14)17(21)22-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHWEWRRKFVMEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461020 | |
| Record name | Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- | |
CAS RN |
71922-59-3 | |
| Record name | Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol](/img/structure/B1312667.png)


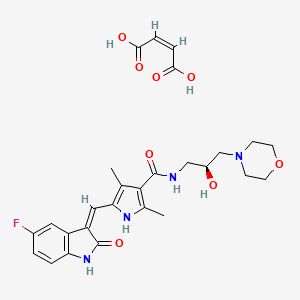


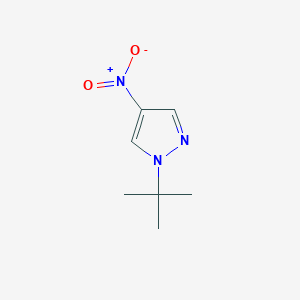
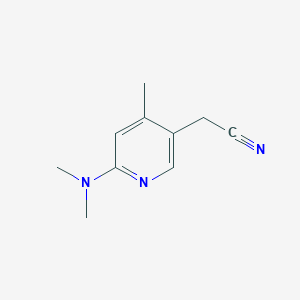
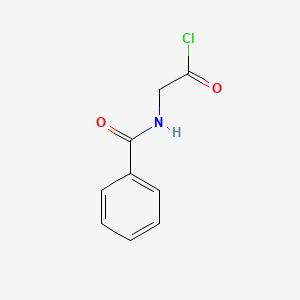

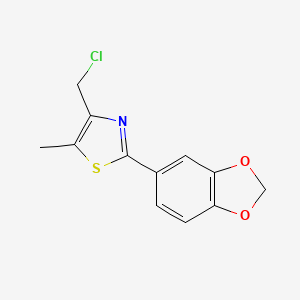
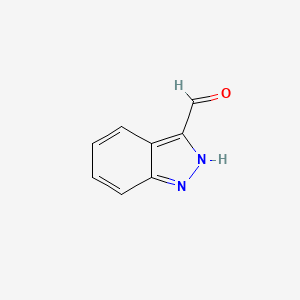
![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1312695.png)
